N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C14H24N2 It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with diethyl, methyl, and 3-methylphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with appropriate alkylating agents. One common method is to react ethylenediamine with diethylamine, methyl iodide, and 3-methylbenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to neutralize the formed acids.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N’-methylethylenediamine
- N,N-Dimethylethylenediamine
- N,N-Diethyl-1,2-ethanediamine
Uniqueness
N’,N’-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-5-17(6-2)11-10-16(4)13-15-9-7-8-14(3)12-15/h7-9,12H,5-6,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIBTYPXUWTWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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